Cas no 246021-20-5 (9,11-Didehydrooestriol)

9,11-Didehydrooestriol 化学的及び物理的性質
名前と識別子
-
- 9,11-Didehydroestriol
- Estra-1,3,5,9(11)-tetraene-3,16a,17b-triol
- (8S,13S,14S,16R,17R)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,16,17-triol
- 9,11-Didehydrooestriol
- A,17
- A-triol
- Estra-1,3,5,9(11)-tetraene-3,16
- Estra-1,3,5,9(11)-tetraene-3,16alpha,17beta-triol
- Estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol; Estriol Imp. A (EP); 9,11-Didehydroestriol; Estriol Related Compound A; Estriol Impurity A
- Estra-1,3,5(10),9(11)-tetraene-3,16,17-triol, (16alpha,17beta)-
- J-015586
- (1R,2R,3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,11H,11aH-cyclopenta[a]phenanthrene-1,2,7-triol
- 9(11)-Didehydroestriol
- Estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol
- (8S, 13S, 14S, 16R, 17R)-13-methyl-6, 7, 8, 12, 14, 15, 16, 17-octahydrocyclopenta[a]phenanthrene-3, 16, 17-triol
- ESTRA-1,3,5(10),9(11)-TETRAENE-3,16,17-TRIOL, (16.ALPHA.,17.BETA.)-
- Estriol impurity A, European Pharmacopoeia (EP) Reference Standard
- UNII-2FEM8A2HAS
- Estra-1,3,5(10),9(11)-tetraene-3,16,17-triol
- 2FEM8A2HAS
- DTXSID50432933
- ZWHFPHWLYUMTGY-WKULXVSPSA-N
- 246021-20-5
- Estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol (9,11-Didehydroestriol)
-
- インチ: 1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h2-3,5-6,8,12,14-17,19-21H,4,7,9H2,1H3/t12-,14+,15-,16+,17-,18-/m0/s1
- InChIKey: ZWHFPHWLYUMTGY-WKULXVSPSA-N
- ほほえんだ: OC1C=CC2C3=CC[C@@]4([C@H]([C@@H](C[C@H]4[C@@H]3CCC=2C=1)O)O)C
計算された属性
- せいみつぶんしりょう: 286.15700
- どういたいしつりょう: 286.15689456g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 0
- 複雑さ: 459
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- PSA: 60.69000
- LogP: 2.63870
9,11-Didehydrooestriol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D439538-50mg |
9,11-Didehydrooestriol |
246021-20-5 | 50mg |
$ 1386.00 | 2023-09-07 | ||
TRC | D439538-25mg |
9,11-Didehydrooestriol |
246021-20-5 | 25mg |
$ 759.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-227150-5mg |
9,11-Didehydrooestriol, |
246021-20-5 | 5mg |
¥1399.00 | 2023-09-05 | ||
A2B Chem LLC | AF65357-25mg |
9,11-Didehydroestriol |
246021-20-5 | 25mg |
$858.00 | 2024-04-20 | ||
TRC | D439538-5mg |
9,11-Didehydrooestriol |
246021-20-5 | 5mg |
$ 178.00 | 2023-09-07 | ||
A2B Chem LLC | AF65357-5mg |
9,11-Didehydroestriol |
246021-20-5 | 5mg |
$294.00 | 2024-04-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-227150-5 mg |
9,11-Didehydrooestriol, |
246021-20-5 | 5mg |
¥1,399.00 | 2023-07-10 | ||
A2B Chem LLC | AF65357-50mg |
9,11-Didehydroestriol |
246021-20-5 | 50mg |
$1448.00 | 2024-04-20 |
9,11-Didehydrooestriol 関連文献
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
7. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
9,11-Didehydrooestriolに関する追加情報
9,11-Didehydrooestriol: A Comprehensive Overview
9,11-Didehydrooestriol (CAS No. 246021-20-5) is a naturally occurring oestrogen metabolite that has garnered significant attention in recent years due to its unique biological properties and potential therapeutic applications. This compound is a derivative of oestradiol, one of the primary female sex hormones, and is characterised by the absence of hydrogen atoms at the 9 and 11 positions of its molecular structure. This structural modification imparts distinct biological activities compared to its parent compound.
Oestrogen metabolism plays a crucial role in maintaining hormonal balance in the body, and 9,11-Didehydrooestriol has been identified as a key intermediate in this process. Recent studies have highlighted its role in modulating cellular responses to oestrogen, particularly in tissues such as the breast, uterus, and bone. Researchers have found that this compound exhibits selective agonistic activity on oestrogen receptors, making it a promising candidate for targeted therapies in conditions such as osteoporosis and hormone-dependent cancers.
The synthesis of 9,11-Didehydrooestriol involves advanced chemical techniques, including enzymatic catalysis and stereoselective synthesis. These methods have enabled researchers to produce the compound in sufficient quantities for preclinical studies. Notably, the compound has shown potent anti-inflammatory properties in vitro, suggesting its potential application in inflammatory diseases such as arthritis and cardiovascular disorders.
Recent advancements in metabolomics have provided deeper insights into the biosynthesis and degradation pathways of 9,11-Didehydrooestriol. Studies using high-resolution mass spectrometry have revealed that this compound undergoes rapid clearance from the bloodstream, which may limit its systemic availability but could also reduce the risk of adverse effects associated with long-term oestrogen therapy.
In terms of clinical applications, 9,11-Didehydrooestriol has shown promise as a potential diagnostic marker for certain hormonal imbalances and malignancies. For instance, elevated levels of this compound have been observed in patients with breast cancer, indicating its potential utility as a biomarker for disease progression and treatment response.
Moreover, emerging research has explored the use of 9,11-Didehydrooestriol in regenerative medicine. Preclinical studies have demonstrated its ability to promote bone formation and inhibit osteoclast activity, suggesting its potential role in treating bone-related disorders such as osteoporosis and fractures.
In conclusion, 9,11-Didehydrooestriol (CAS No. 246021-20-5) represents a fascinating area of research with diverse applications across multiple therapeutic areas. Its unique biological profile and selective receptor activity make it a compelling candidate for further investigation. As research continues to unravel its mechanisms of action and clinical potential, this compound holds the promise of becoming an important tool in modern medicine.
246021-20-5 (9,11-Didehydrooestriol) 関連製品
- 23392-52-1(dl-Δ8,9-Dehydroestradiol)
- 791-69-5(∆9(11)-Estradiol)
- 1258739-06-8(N-(1-cyanocyclobutyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-methylacetamide)
- 2680756-76-5(5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid)
- 153868-35-0(2-(2,4,6-trimethylphenyl)benzoic acid)
- 1285635-95-1(N'-(1E)-(4-hydroxy-3-methoxyphenyl)methylidene-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide)
- 1806002-42-5(4-Bromo-5-chloro-2-cyano-3-(trifluoromethoxy)pyridine)
- 1692642-54-8(5-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}furan-2-carboxylic acid)
- 1366287-38-8((3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid)
- 1404364-79-9(3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid)



